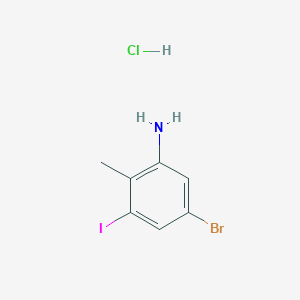
5-Bromo-3-iodo-2-methylaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-iodo-2-methylaniline hydrochloride is a chemical compound used in scientific research for various purposes. It is a highly specialized compound that is not commonly used in everyday applications.
Applications De Recherche Scientifique
Haloanilines in Nephrotoxicity Studies
Haloanilines, including compounds similar to 5-Bromo-3-iodo-2-methylaniline hydrochloride, have been studied for their nephrotoxic effects. A study by Hong et al. (2000) investigated the impact of various haloaniline isomers on renal cortical slices. They found that bromo and iodo substitutions significantly increased the nephrotoxic potential of aniline, highlighting the importance of these compounds in nephrotoxicity research (Hong, Anestis, Henderson, & Rankin, 2000).
Electrophilic Substitution Reactions
The study of electrophilic substitution reactions is another application. For instance, the electrochemical oxidation of various haloanilines, including 4-iodoanilines, was investigated by Kádár et al. (2001). This research contributes to our understanding of the reaction mechanisms and potential applications of such compounds in organic synthesis (Kádár, Nagy, Karancsi, & Farsang, 2001).
Synthesis of Pharmaceutical Compounds
5-Bromo-3-iodo-2-methylaniline hydrochloride and its related compounds play a role in the synthesis of pharmaceutical compounds. For example, the synthesis of various 2-iodoaniline derivatives was explored in a palladium-catalyzed carbonylation process by Ács et al. (2006). This process is crucial for developing new pharmaceuticals and complex organic molecules (Ács, Müller, Rangits, Lóránd, & Kollár, 2006).
Probing DNA Conformation
Compounds like 5-Bromo-3-iodo-2-methylaniline hydrochloride are also used in studies of DNA conformation. Vyas et al. (1984) reported using 2-methyl-4-nitroaniline ethylene dimethylammonium hydrobromide to form complexes with nucleosides, providing insights into DNA structure and interactions (Vyas, Vyas, Jain, & Sobell, 1984).
Propriétés
IUPAC Name |
5-bromo-3-iodo-2-methylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrIN.ClH/c1-4-6(9)2-5(8)3-7(4)10;/h2-3H,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKDNNGGEFMZFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1I)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


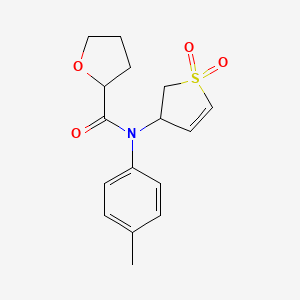
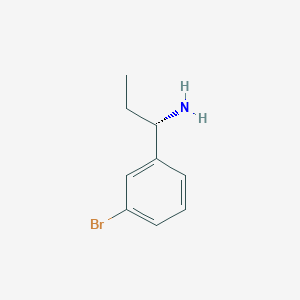
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B2664960.png)
![9-benzyl-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2,8,10-Trimethyl-4-(piperidin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2664964.png)
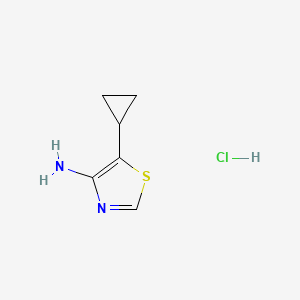

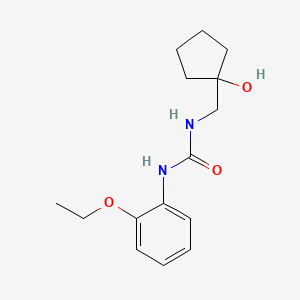
![N-[3-[3-(2-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2664971.png)
![N-(2-fluorophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2664972.png)
![N-benzyl-N-(cyanomethyl)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2664974.png)